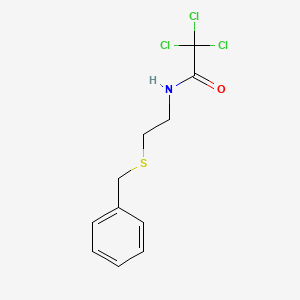
Acetamide, N-(2-(benzylthio)ethyl)-2,2,2-trichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2-(benzylthio)ethyl)-2,2,2-trichloro- is a complex organic compound that features a unique combination of functional groups, including an acetamide moiety, a benzylthio group, and a trichloromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(benzylthio)ethyl)-2,2,2-trichloro- typically involves the reaction of 2-(benzylthio)ethylamine with trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
[ \text{2-(benzylthio)ethylamine} + \text{trichloroacetyl chloride} \rightarrow \text{Acetamide, N-(2-(benzylthio)ethyl)-2,2,2-trichloro-} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(2-(benzylthio)ethyl)-2,2,2-trichloro- can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The trichloromethyl group can be reduced to a dichloromethyl or methyl group.
Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dichloromethyl or methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetamide, N-(2-(benzylthio)ethyl)-2,2,2-trichloro- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(2-(benzylthio)ethyl)-2,2,2-trichloro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzylthio group allows for interactions with thiol-containing biomolecules, while the trichloromethyl group can participate in electrophilic reactions.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide: A simpler amide with a wide range of applications.
N-(2-(benzylthio)ethyl)acetamide: Lacks the trichloromethyl group but retains the benzylthio functionality.
2,2,2-Trichloroacetamide: Contains the trichloromethyl group but lacks the benzylthio group.
Uniqueness
Acetamide, N-(2-(benzylthio)ethyl)-2,2,2-trichloro- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the benzylthio and trichloromethyl groups allows for a diverse range of chemical transformations and interactions with biological targets.
Propiedades
Número CAS |
73664-34-3 |
|---|---|
Fórmula molecular |
C11H12Cl3NOS |
Peso molecular |
312.6 g/mol |
Nombre IUPAC |
N-(2-benzylsulfanylethyl)-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C11H12Cl3NOS/c12-11(13,14)10(16)15-6-7-17-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) |
Clave InChI |
SGUVXMJFYJNEOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSCCNC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester](/img/structure/B13770327.png)
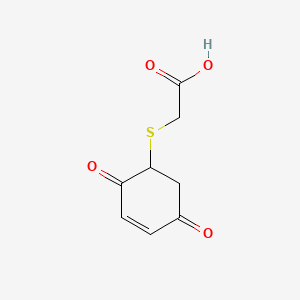
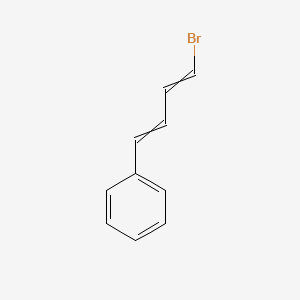
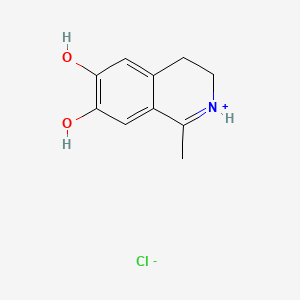


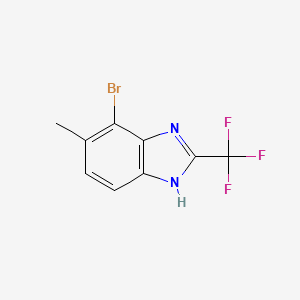

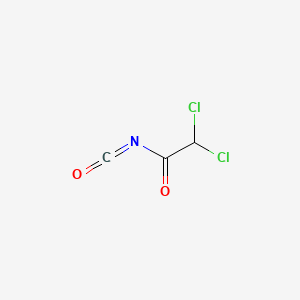
![[2-(Acetyloxymethyl)-3-oxobutyl] acetate](/img/structure/B13770366.png)
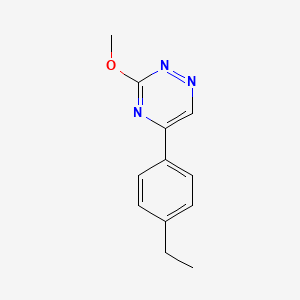


![Propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester](/img/structure/B13770385.png)
